Cas no 1250629-08-3 (3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde)
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-cyclopentyl-1-methylpyrazole-4-carbaldehyde
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- Inchi: 1S/C10H14N2O/c1-12-6-9(7-13)10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3
- InChI Key: GHQGKTGUNDFKTG-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C)N=C1C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- XLogP3: 1.4
- Topological Polar Surface Area: 34.9
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM458533-250mg |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95%+ | 250mg |
$323 | 2023-01-19 | |
| Chemenu | CM458533-500mg |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95%+ | 500mg |
$590 | 2023-01-19 | |
| Chemenu | CM458533-1g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95%+ | 1g |
$749 | 2023-01-19 | |
| Enamine | EN300-78704-0.05g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 0.05g |
$174.0 | 2025-02-22 | |
| Enamine | EN300-78704-0.1g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 0.1g |
$257.0 | 2025-02-22 | |
| Enamine | EN300-78704-0.25g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 0.25g |
$367.0 | 2025-02-22 | |
| Enamine | EN300-78704-0.5g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 0.5g |
$579.0 | 2025-02-22 | |
| Enamine | EN300-78704-1.0g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 1.0g |
$743.0 | 2025-02-22 | |
| Enamine | EN300-78704-2.5g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 2.5g |
$1454.0 | 2025-02-22 | |
| Enamine | EN300-78704-5.0g |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde |
1250629-08-3 | 95.0% | 5.0g |
$2152.0 | 2025-02-22 |
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 1250629-08-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrazole ring substituted with a cyclopentyl group at position 3, a methyl group at position 1, and an aldehyde group at position 4. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde has been explored through various methodologies, with recent advancements focusing on optimizing reaction conditions to enhance yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. This method leverages the ability of microwaves to rapidly heat reactants, facilitating the formation of the pyrazole ring and subsequent substitution reactions.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde exhibits potent anti-tumor activity in vitro, particularly against breast cancer cell lines. The aldehyde group plays a crucial role in this activity by enabling the formation of reactive intermediates that target key cellular pathways involved in cancer progression.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. A study conducted by researchers at the University of California revealed that 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde demonstrates effective insecticidal properties against agricultural pests such as the cotton bollworm. The cyclopentyl group is believed to enhance the compound's lipophilicity, thereby improving its bioavailability and efficacy when applied as a pesticide.
The structural versatility of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde makes it an attractive candidate for further exploration in materials science as well. Recent research has focused on its ability to act as a precursor for the synthesis of advanced materials, such as conductive polymers and metalloorganic frameworks (MOFs). The aldehyde group serves as a reactive site for polymerization, while the pyrazole ring provides structural rigidity and electronic functionality.
In conclusion, 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, with its unique chemical structure and diverse functional groups, represents a promising compound with applications spanning multiple disciplines. From drug discovery to agrochemicals and materials science, this compound continues to be a focal point for researchers seeking innovative solutions to pressing challenges in these fields. As ongoing studies uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.
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